molecular formula C12H11N5O2 B116378 o6-Benzyl-8-oxoguanine CAS No. 158754-46-2

o6-Benzyl-8-oxoguanine

Cat. No. B116378
CAS RN: 158754-46-2
M. Wt: 257.25 g/mol
InChI Key: VPMJBCMAJPZWIC-UHFFFAOYSA-N
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Description

O6-Benzyl-8-oxoguanine is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives . It is an antineoplastic agent that exerts its effect by acting as a suicide inhibitor of the enzyme O6-alkylguanine-DNA alkyltransferase, leading to interruption of DNA repair .


Synthesis Analysis

O6-Benzyl-8-oxoguanine (8-oxo-O6 BG) is a metabolite of O6 BG, which is an equally potent inhibitor of AGT . The guanine base in nucleic acids is the most vulnerable to producing 8-oxoguanine, which can pair with adenine .


Molecular Structure Analysis

The molecular structure of O6-Benzyl-8-oxoguanine is complex. It involves the interaction of reactive oxygen species with the guanine base in DNA under conditions of oxidative stress .


Chemical Reactions Analysis

O6-Benzyl-8-oxoguanine is involved in various chemical reactions. It is primarily repaired by DNA glycosylase OGG1 . The highly conserved guanine oxidation (GO) system involves three specialized enzymes that initiate distinct pathways to specifically mitigate the adverse effects of 8-oxoguanine .

Scientific Research Applications

DNA Repair Mechanisms

o6-Benzyl-8-oxoguanine: plays a crucial role in the study of DNA repair mechanisms. It is a substrate for 8-oxoguanine DNA glycosylases (OGG) , which are enzymes that recognize and excise 8-oxoguanine from DNA . This process is part of the base excision repair (BER) pathway, which is vital for correcting oxidative DNA damage and preventing mutations that could lead to diseases like cancer.

Oxidative Stress Biomarker

Due to its formation as a result of guanine oxidation, o6-Benzyl-8-oxoguanine serves as an important biomarker for oxidative stress . Its presence indicates the level of reactive oxygen species (ROS) in cells, which is a key factor in the study of various pathologies, including neurodegenerative diseases and cancer.

Structural Biology and Crystallography

The compound is used in structural biology to understand the three-dimensional arrangement of atoms within a molecule. By studying the crystal structures of o6-Benzyl-8-oxoguanine bound to DNA or proteins, researchers can gain insights into how it interacts with other molecules and infer its biological roles .

Epigenetic and Epitranscriptional Modification

o6-Benzyl-8-oxoguanine has been identified as playing a role in epigenetic and epitranscriptional modifications. It affects transcriptional regulatory elements and can alter gene expression, which is significant in the context of redox-mediated control of gene expression .

Mutagenesis Studies

As a mutagenic agent, o6-Benzyl-8-oxoguanine is used in studies to understand the process of mutation at a molecular level. It helps in identifying the mutational pathways and the potential consequences of oxidative lesions in DNA .

Drug Development and Chemotherapy

Research on o6-Benzyl-8-oxoguanine contributes to the development of drugs targeting the DNA repair pathways. Inhibitors of OGG enzymes, for example, could be used to sensitize tumor cells to chemotherapy, as these cells often rely on enhanced DNA repair mechanisms to survive .

Mechanism of Action

Target of Action

O6-Benzyl-8-oxoguanine (8-oxo-O6BG) is a modulator of the DNA repair protein, O6-alkylguanine-DNA alkyltransferase (AGT) . AGT plays a crucial role in the DNA repair mechanism, specifically in the repair of alkylated DNA .

Mode of Action

8-oxo-O6BG irreversibly inactivates the single-turnover DNA repair protein AGT . It achieves this by transferring its benzyl moiety to the cysteine residue at the active site of the enzyme . This interaction with AGT results in the inhibition of the DNA repair mechanism, thereby increasing the sensitivity of tumor cells to alkylating agents .

Biochemical Pathways

The primary biochemical pathway affected by 8-oxo-O6BG is the DNA repair pathway . Specifically, it targets the repair of 8-oxoguanine, a highly mutagenic and the most common oxidative DNA lesion . 8-oxoguanine in DNA induces a G > T (C > A) mutation in cancers, which can be deleterious and thus actively repaired by DNA repair pathways .

Pharmacokinetics

The pharmacokinetics of 8-oxo-O6BG have been studied in both plasma and cerebrospinal fluid (CSF). After administration, the peak concentration of 8-oxo-O6BG in CSF was found to be 1.9±0.4 microM, with a half-life (t1/2) of 0.76±0.03 hours . Both 8-oxo-O6BG and its parent compound, O6-Benzylguanine (O6BG), were detected in the plasma 0.5-3 hours after administration . The plasma peak concentration of 8-oxo-O6BG was 0.2 microM at 30 minutes and 0.6 microM at 3 hours .

Result of Action

The primary result of 8-oxo-O6BG’s action is the increased sensitivity of tumor cells to alkylating agents . By inhibiting the DNA repair mechanism, it allows these agents to exert their cytotoxic effects more effectively .

Action Environment

The action of 8-oxo-O6BG is influenced by the presence of reactive oxygen species (ROS). ROS, including hydroxyl radicals, superoxide, and hydrogen peroxide (H2O2), are continuously generated as byproducts of aerobic metabolism . These species can oxidize biomolecules, including the guanine base in nucleic acids, making it more vulnerable to producing 8-oxoguanine . This oxidative stress environment can enhance the action of 8-oxo-O6BG.

Future Directions

The future directions of O6-Benzyl-8-oxoguanine research could involve investigating how telomeric 8-oxoguanine processing affects telomere integrity and overall genome stability . Additionally, the focus could be on the epigenetic and epitranscriptional roles of 8-oxoguanine, highlighting the significance of oxidative modification in redox-mediated control of gene expression .

properties

IUPAC Name

2-amino-6-phenylmethoxy-7,9-dihydropurin-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5O2/c13-11-15-9-8(14-12(18)16-9)10(17-11)19-6-7-4-2-1-3-5-7/h1-5H,6H2,(H4,13,14,15,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPMJBCMAJPZWIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=NC(=NC3=C2NC(=O)N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

o6-Benzyl-8-oxoguanine

Synthesis routes and methods I

Procedure details

2,4,5-Triamino-6-benzyloxypyrimidine (Pfleiderer et al., Chem. Ber., 94, 12-18 (1961)) (1.85 g, 8 mmol) and 1,1'-carbonyldiimidazole (1.30 g, 8 mmol) were dissolved in anhydrous N,N-dimethylformamide (5 mL) under argon. The solution was stirred at room temperature overnight and was mixed with water (200 mL) to precipitate a white solid. The solid was collected by filtration, and dissolved in 250 mL of aqueous 2N NaOH solution. Undissolved material was removed by filtration, and the filtrate was neutralized with glacial acetic acid to precipitate a white solid. The solid was collected by filtration, was washed with water, and was recrystallized from 50% aqueous ethanol to afford analytically pure 1c: yield, 1.63 g (79%); mp 256°-257° C. dec.; UV (pH 1) λmax 243 nm (ε=0.717×104), 306 (1.499×104); (pH 6.9) 243 (0.915×104), 290 (1.108×104); (pH 13) 249 (sh) (0.443×104), 293 (1.368×104); 1H NMR δ5.41 (s, 2H, ArCH2), 6.13 (s, 2H, NH2 , exchange with D2O), 7.33-7.51 (m, 5H, ArH), 10.46 (s, 1H, exchanges with D2O), 11.04 (s, 1H, exchanges with D2O); MS (EI) Calcd. m/z for C12H11N5O2 : 257.0912. Found: 257.0914. Anal. (C12H11N5O2. 1/2H2O) C, N, H.
Quantity
1.85 g
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two
Name

Synthesis routes and methods II

Procedure details

2,4,5-Triamino-6-benzyloxypyrimidine (Pfleiderer et al., Chem. Ber., 94, 12-18 (1961)) (1.85 g, 8 mmol) and 1,11-carbonyldiimidazole (1.30 g, 8 mmol) were dissolved in anhydrous N,N-dimethylformamide (5 mL) under argon. The solution was stirred at room temperature overnight and was mixed with water (200 mL) to precipitate a white solid. The solid was collected by filtration, and dissolved in 250 mL of aqueous 2 N NaOH solution. Undissolved material was removed by filtration, and the filtrate was neutralized with glacial acetic acid to precipitate a white solid. The solid was collected by filtration, was washed with water, and was recrystallized from 50% aqueous ethanol to afford analytically pure 1c: yield, 1.63 g (79%); mp 256-257° C. dec.; UV (pH 1) 1max 243 nm (e=0.717×104), 306 (1.499×104); (pH 6.9) 243 (0.915×104), 290 (1.108×104); (pH 13) 249 (sh) (0.443×104), 293 (1.368×104); 1H NMR d 5.41 (s, 2 H, ArCH2), 6.13 (s, 2 H, NH2, exchange with D2O), 7.33-7.51 (m, 5 H, ArH), 10.46 (s, 1 H, exchanges with D2O), 11.04 (s, 1 H, exchanges with D2O); MS (EI) Calcd. m/z for C12H11N5O2 : 257.0912. Found: 257.0914. Anal. (C12H11N5O2. 1/2 H2O) C, N, H.
Quantity
1.85 g
Type
reactant
Reaction Step One
[Compound]
Name
1,11-carbonyldiimidazole
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two
Name

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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